A Comprehensive Technical Guide to Dodecyl Gallate: Structure, Synthesis, and Biological Activity
A Comprehensive Technical Guide to Dodecyl Gallate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl gallate, also known as lauryl gallate, is the n-dodecyl ester of gallic acid.[1] It is a member of the gallate ester class of compounds, characterized by a galloyl moiety attached to an alkyl chain. Synthetically produced, dodecyl gallate is widely utilized across the food, cosmetics, and pharmaceutical industries as a potent antioxidant and preservative, designated by the E number E312.[2] Its lipophilic nature, conferred by the twelve-carbon alkyl chain, allows for effective integration into fatty and oily matrices, preventing lipid peroxidation and oxidative degradation.[3]
Beyond its role as an excipient, dodecyl gallate has garnered significant interest in the scientific and drug development communities for its diverse biological activities. These include notable antiproliferative, apoptotic, antimicrobial, and hepatoprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, physicochemical properties, and mechanisms of action of dodecyl gallate, supported by quantitative data and detailed experimental protocols to facilitate further research and development.
Chemical Identity and Physicochemical Properties
Dodecyl gallate is a white to creamy-white crystalline, odorless solid.[7] Its structure consists of a hydrophilic 3,4,5-trihydroxybenzoyl (galloyl) head and a hydrophobic dodecyl tail, rendering it an amphiphilic molecule with greater fat solubility than its shorter-chain analogs like propyl gallate.[3]
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | dodecyl 3,4,5-trihydroxybenzoate (B8703473) | [1][3] |
| Synonyms | Lauryl gallate, Gallic acid dodecyl ester, E312, Nipagallin LA | [4][7] |
| CAS Number | 1166-52-5 | [4][7] |
| Molecular Formula | C₁₉H₃₀O₅ | [3][4][8] |
| SMILES | CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | [3][4] |
| InChIKey | RPWFJAMTCNSJKK-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 338.44 g/mol | [1][8][9] |
| Melting Point | 94 - 98 °C | [7][10][11] |
| Boiling Point | ~521 - 522 °C (estimated) | [12] |
| Solubility | Insoluble in water; Freely soluble in ethanol, ether, DMF, DMSO | [4][7][8] |
| Appearance | White to creamy-white crystalline solid | [7][8] |
| pKa | 7.93 ± 0.25 (Predicted) | [10] |
Synthesis of Dodecyl Gallate
The primary industrial method for synthesizing dodecyl gallate is through the acid-catalyzed esterification (Fischer esterification) of gallic acid with 1-dodecanol (B7769020) (lauryl alcohol). An alternative approach involves a dicyclohexylcarbodiimide (B1669883) (DCC) coupling reaction, which can be performed at lower temperatures to avoid the formation of colored oxidation byproducts.[13]
Pharmacology and Mechanisms of Action
Dodecyl gallate exhibits a range of biological effects primarily stemming from its potent antioxidant activity and its ability to interact with cellular membranes and proteins.
Antioxidant Activity
The antioxidant capacity of dodecyl gallate is both chain-breaking (scavenging free radicals) and preventative.[14] The pyrogallol (B1678534) moiety (the 3,4,5-trihydroxyl arrangement) is critical for this activity, as it can readily donate hydrogen atoms to neutralize free radicals.[14] Additionally, dodecyl gallate acts as a preventative antioxidant by inhibiting xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.[14][15] Kinetic studies have shown it to be a noncompetitive inhibitor for superoxide generation and a competitive inhibitor for uric acid formation by this enzyme.[14] The hydrophobic dodecyl chain enhances its solubility in lipids, allowing it to effectively protect cell membranes and lipoproteins from peroxidation.[14]
Anticancer and Apoptotic Activity
Dodecyl gallate has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[4] In a study using MG-63 human osteosarcoma cells, dodecyl gallate was shown to induce apoptosis through the upregulation of the caspase-dependent pathway.[5] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).[5] Furthermore, this apoptotic induction is associated with the downregulation of anti-apoptotic Bcl-2 family proteins.[5]
Hepatoprotective Activity
Studies in animal models of carbon tetrachloride (CCl₄)-induced liver injury have demonstrated that dodecyl gallate can prevent hepatotoxicity.[6][16] Its protective mechanism involves the restoration of the hepatic antioxidant status by increasing glutathione (B108866) (GSH) levels and the activity of antioxidant enzymes, while decreasing lipid peroxidation.[16] Notably, dodecyl gallate treatment also leads to a significant increase in the expression of the p53 tumor suppressor gene, which may facilitate the apoptosis of damaged hepatocytes, thereby preventing the progression to fibrosis and liver failure.[6][16]
Antimicrobial Activity
Dodecyl gallate is effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Its mechanism of action is attributed to the inhibition of the bacterial membrane respiratory chain.[4] The hydrophobic dodecyl chain is believed to facilitate the disruption of the bacterial cell membrane, leading to protein inactivation and cell death.[17]
Quantitative Biological Data
The biological activities of dodecyl gallate have been quantified in numerous studies. The following tables summarize key findings relevant to drug development professionals.
Antiproliferative and Cytotoxic Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference(s) |
| MG-63 | Human Osteosarcoma | 31.15 µM | 24 h | [5] |
| MG-63 | Human Osteosarcoma | 10.66 µM | 48 h | [5] |
| WEHI-231 | Mouse B Cell Lymphoma | 0.8 µM | - | [4] |
| Daudi | Human Lymphoma | 1.4 µM | - | [4] |
| HT-29 | Human Colon Cancer | 17.0 µM | - | [4] |
Antimicrobial Activity (MIC)
| Microorganism | Gram Stain | MIC Value | Reference(s) |
| Staphylococcus aureus | Positive | 12.5 µg/mL | [4] |
| Methicillin-resistant S. aureus (MRSA) | Positive | 12.5 µg/mL | [4] |
| Bacillus subtilis | Positive | 25 µg/mL | [4] |
| Micrococcus luteus | Positive | 12.5 µg/mL | [4] |
Key Experimental Protocols
Synthesis of Dodecyl Gallate via Fischer Esterification
This protocol is adapted from the methodology described for the synthesis of gallate esters.[18]
-
Reaction Setup : In a round-bottom flask, dissolve gallic acid (1 equivalent) in 1,4-dioxane.
-
Addition of Reactants : Add 1-dodecanol (1 equivalent) and p-toluenesulfonic acid (catalytic amount, e.g., 0.2 equivalents) to the solution.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105°C) with constant stirring for 12 hours.
-
Workup : After cooling to room temperature, pour the reaction mixture into distilled water to precipitate the crude product.
-
Purification : Collect the precipitate by vacuum filtration, wash thoroughly with distilled water to remove unreacted gallic acid and catalyst.
-
Drying : Dry the purified white crystalline product in a vacuum oven at 60°C for 24 hours.
-
Characterization : Confirm the structure and purity of the final product using FTIR, ¹H NMR, and melting point analysis.
Cell Viability (MTT) Assay
This protocol is based on the methodology used to assess the cytotoxicity of dodecyl gallate in MG-63 cells.[5]
-
Cell Seeding : Seed cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of dodecyl gallate (e.g., 0-100 µM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is a general procedure based on the analysis of caspase activation.[5]
-
Cell Lysis : After treatment with dodecyl gallate, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Dodecyl gallate is a multifunctional molecule with a well-defined chemical structure and a robust profile of biological activities. Its established use as an antioxidant provides a strong foundation of safety data, while its demonstrated efficacy as an anticancer, antimicrobial, and hepatoprotective agent makes it a compelling candidate for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of dodecyl gallate and its derivatives.
References
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- 14. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression [jstage.jst.go.jp]
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